molecular formula C23H22N2O2S B11164509 3-(butanoylamino)-N-[2-(phenylsulfanyl)phenyl]benzamide

3-(butanoylamino)-N-[2-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B11164509
M. Wt: 390.5 g/mol
InChI Key: LNZHBAWAIXTSPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-BUTANAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with benzoyl chloride to form an intermediate, which is then reacted with butanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-BUTANAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-BUTANAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BUTANAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-BUTANAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE is unique due to the combination of the butanamido and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-(butanoylamino)-N-(2-phenylsulfanylphenyl)benzamide

InChI

InChI=1S/C23H22N2O2S/c1-2-9-22(26)24-18-11-8-10-17(16-18)23(27)25-20-14-6-7-15-21(20)28-19-12-4-3-5-13-19/h3-8,10-16H,2,9H2,1H3,(H,24,26)(H,25,27)

InChI Key

LNZHBAWAIXTSPW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

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